Peucenidin

Beschreibung

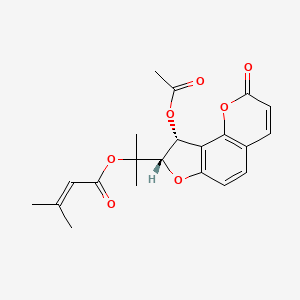

Peucenidin is a furanocoumarin diacyl ester (C21H22O7, molecular weight 386.39 g/mol) isolated from the roots of Ferulopsis hystrix, a plant used in traditional Mongolian and Tibetan medicine for treating gastrointestinal disorders . Structurally, it is characterized as a vaginidiol diacyl ester with acetyl and senecioyl groups at positions 3′ and 4′, respectively (Figure 3B) . LC-MS profiling revealed it as the predominant coumarin in F. hystrix root extracts, constituting 170.35 mg/g (84% of total coumarins) . Its bioactivity includes significant gastroprotective and antioxidant effects, demonstrated in rodent models of indomethacin- and ethanol/steroid-induced gastropathy .

Eigenschaften

IUPAC Name |

2-[(8S,9R)-9-acetyloxy-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl 3-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O7/c1-11(2)10-16(24)28-21(4,5)20-19(25-12(3)22)17-14(26-20)8-6-13-7-9-15(23)27-18(13)17/h6-10,19-20H,1-5H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTLKDGZSNPIHNO-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC(C)(C)C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC(=O)OC(C)(C)[C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90186701 | |

| Record name | 2-Butanoic acid, 3-methyl-, 1-(9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo(2,3-h)-1-benzopyran-8-yl)-1-methylethyl ester, (8S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33044-93-8 | |

| Record name | 2-Butenoic acid, 3-methyl-, 1-[(8S,9R)-9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo[2,3-h]-1-benzopyran-8-yl]-1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33044-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peucenidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033044938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanoic acid, 3-methyl-, 1-(9-(acetyloxy)-8,9-dihydro-2-oxo-2H-furo(2,3-h)-1-benzopyran-8-yl)-1-methylethyl ester, (8S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90186701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Peucenidin can be synthesized through various organic reactions involving the esterification of vaginidiol with acetic and senecioic acids. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the roots of Ferulopsis hystrix using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques. These methods allow for the precise identification and quantification of this compound, ensuring its purity for research and pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: Peucenidin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and catalysts are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various this compound derivatives with potentially enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Peucenidin is characterized by its specific esterification pattern involving acetic and senecioic acids. This unique structure contributes to its biological activities, particularly its antioxidant properties. The primary mechanism through which this compound exerts its effects is by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and glutathione peroxidase. This action helps mitigate oxidative stress, which is linked to various health conditions.

Scientific Research Applications

Chemistry : this compound serves as a model compound for studying the chemical behavior of coumarin derivatives. Its unique structure allows researchers to explore the reactivity and properties of similar compounds.

Biology : The compound's antioxidant properties make it valuable in studies related to oxidative stress and cellular health. Research indicates that this compound may protect cells from oxidative damage, which is relevant in understanding various biological processes.

Medicine : this compound has shown promise as a gastroprotective agent. Experimental models suggest that it can reduce gastric mucosal damage, indicating potential therapeutic applications in gastrointestinal disorders.

Industrial Applications

The antioxidant properties of this compound also make it a candidate for use in the food and cosmetic industries. Its ability to scavenge free radicals can enhance product stability and shelf life, making it an attractive additive in formulations aimed at improving health and beauty products.

Gastroprotective Effects

One notable study demonstrated that this compound significantly reduced gastric mucosal damage in experimental models. The findings suggest that this compound could be further developed into a therapeutic agent for treating gastric ulcers or other gastrointestinal issues.

Antioxidant Properties

Research has shown that this compound effectively reduces oxidative stress markers in cellular models. By enhancing the activity of key antioxidant enzymes, it supports cellular health and may offer protective benefits against diseases associated with oxidative damage.

Wirkmechanismus

Peucenidin exerts its effects primarily through its antioxidant properties. It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as catalase and glutathione peroxidase. This mechanism helps protect cells from oxidative damage and supports overall cellular health .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Analytical Comparisons

Peucenidin belongs to the furanocoumarin class, distinct from pyranocoumarins (e.g., visnadine) and simple hydroxycoumarins (e.g., skimmin). Key structural and mass-spectrometric differences are summarized below:

- Fragmentation Patterns: this compound’s MS/MS² spectra ([M+Na]+ = 409) show unique fragments at m/z 245 (loss of acetyl and senecioyl groups) and 277 (loss of two acids), differing from visnadine’s pyranocoumarin-specific pathways .

Bioactivity Comparisons

Antioxidant Activity

- Glutathione (GSH) Modulation :

Gastroprotective Effects

- Paul’s ulcer index for this compound-treated groups was 4.0–6.7 times lower than controls, comparable to skimmin’s efficacy at higher doses .

Comparative Potency :

- This compound’s higher molecular weight and acylated structure may enhance membrane permeability and antioxidant enzyme activation compared to non-esterified coumarins like skimmin .

Occurrence and Quantification in Plant Species

- Phlojodicarpus spp.: P. villosus contains this compound as a major furanocoumarin (71% of total coumarins), quantified as 1.2–2.8 mg PE/g (this compound equivalents) . P. sibiricus lacks this compound, emphasizing chemotaxonomic differences .

- Ferulopsis hystrix: this compound dominates (170.35 mg/g), whereas skimmin (22.57 mg/g) is a minor component .

Research Implications and Gaps

- Structural-Activity Relationship (SAR) : The acetyl/senecioyl esters in this compound likely enhance radical-scavenging capacity compared to simpler coumarins, but in vitro binding assays are needed to confirm this .

- Dose-Dependent Variability: While this compound at 48 mg/kg showed superior antioxidant effects, its efficacy at lower doses (16 mg/kg) was comparable to skimmin, suggesting non-linear pharmacokinetics .

- Ecological Relevance : The absence of this compound in P. sibiricus underscores the need for phytochemical profiling across related species .

Biologische Aktivität

Peucenidin, a natural compound belonging to the coumarin family, has garnered attention for its diverse biological activities, particularly its antioxidant and gastroprotective properties. This article delves into the mechanisms of action, pharmacological effects, and relevant case studies that highlight the compound's significance in biological and medicinal research.

This compound is characterized by its coumarin structure, which is known for various biological activities. The compound primarily exerts its effects through antioxidant mechanisms , where it scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as catalase and glutathione peroxidase. This action helps mitigate oxidative stress, a significant factor in many diseases including cancer and cardiovascular disorders .

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₇ |

| Molecular Weight | 342.34 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | 150-152 °C |

Antioxidant Activity

This compound's antioxidant properties make it a valuable candidate for therapeutic applications aimed at combating oxidative stress-related conditions. Studies have demonstrated that this compound can significantly reduce markers of oxidative damage in cellular models, thereby protecting against cellular apoptosis induced by oxidative stress .

Gastroprotective Effects

Research indicates that this compound possesses gastroprotective qualities. In experimental models involving ethanol-induced gastric ulcers in rats, this compound treatment resulted in a significant reduction of ulcer area and improvement in gastric mucosal integrity. The mechanism involves modulation of gastric acidity and enhancement of gastric mucus production .

Table 2: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | , |

| Gastroprotective | Reduces gastric ulcers | , |

| Anti-inflammatory | Decreases inflammatory cytokines | |

| Cytoprotective | Protects against oxidative damage | , |

Case Studies and Research Findings

Case Study 1: Gastroprotective Effects in Rats

A study investigated the effects of this compound on ethanol-induced gastric injury in Sprague Dawley rats. The rats were divided into groups receiving different doses of this compound (250 mg/kg and 500 mg/kg) alongside a control group treated with omeprazole. Results showed that this compound significantly reduced ulcer areas compared to untreated controls, with histopathological examinations revealing improved gastric mucosa integrity .

Case Study 2: Antioxidant Activity Assessment

In vitro studies assessed the antioxidant capacity of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results demonstrated that this compound exhibited a dose-dependent scavenging effect on DPPH radicals, indicating its potential as an effective antioxidant agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.